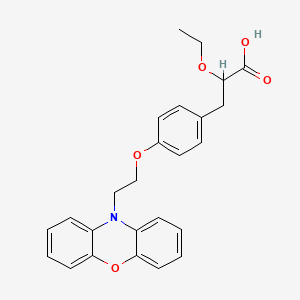
Ragaglitazar(racemate)
Descripción general
Descripción
Ragaglitazar(racemate), also known as Ragaglitazar(racemate), is a useful research compound. Its molecular formula is C25H25NO5 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ragaglitazar(racemate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ragaglitazar(racemate) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Type 2 Diabetes Management
Ragaglitazar has shown promise in improving glycemic control in patients with type 2 diabetes. A dose-ranging study involving 177 participants demonstrated significant reductions in fasting plasma glucose (FPG) and triglycerides across various doses (1, 4, and 10 mg). The results indicated:
- FPG Reduction : Decreases of -48 mg/dl (1 mg), -74 mg/dl (4 mg), and -77 mg/dl (10 mg) compared to placebo.
- Triglyceride Levels : Reductions of -40% (1 mg), -62% (4 mg), and -51% (10 mg).
- A1C Values : Mean reductions of -0.5% (1 mg), -1.3% (4 mg), and -1.1% (10 mg) compared to placebo .
Lipid Profile Improvement
In addition to glycemic control, ragaglitazar has been effective in enhancing lipid profiles. In studies involving animal models such as ob/ob mice and Zucker fa/fa rats, ragaglitazar exhibited superior efficacy over other agents like rosiglitazone:
- Plasma Lipid Reduction : Achieved significant decreases in triglycerides and cholesterol levels.
- Insulin Sensitivity : Improved insulin sensitivity was noted with enhanced clearance of plasma triglycerides .
Case Study 1: Efficacy in Obese Models
In a study involving high-fat-fed hamster models, ragaglitazar at a dose of 1 mg/kg resulted in:
- Triglyceride Reduction : 83% decrease.
- Total Cholesterol Reduction : 61% decrease.
- Body Weight Management : 17% reduction in fat feed-induced weight gain .
This study highlights ragaglitazar's potential as a therapeutic agent for managing dyslipidemia in obese populations.
Case Study 2: Comparative Efficacy
A comparative analysis between ragaglitazar and other PPAR agonists revealed that ragaglitazar consistently outperformed rosiglitazone and fenofibrate in reducing plasma triglycerides and improving insulin sensitivity across various animal models. The findings indicated that ragaglitazar's pharmacological profile could offer a more effective treatment alternative for patients with metabolic syndrome .
Safety Profile
While ragaglitazar demonstrates significant therapeutic potential, safety concerns have been raised. Notably, a carcinogenicity study indicated an increased risk of urinary bladder tumors in male Sprague-Dawley rats at high doses. Consequently, its development was terminated during phase III trials due to these adverse findings .
Propiedades
Fórmula molecular |
C25H25NO5 |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
2-ethoxy-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C25H25NO5/c1-2-29-24(25(27)28)17-18-11-13-19(14-12-18)30-16-15-26-20-7-3-5-9-22(20)31-23-10-6-4-8-21(23)26/h3-14,24H,2,15-17H2,1H3,(H,27,28) |
Clave InChI |
WMUIIGVAWPWQAW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O |
Sinónimos |
(-) DRF 2725 (-)3-(4-(2-(phenoxazin-10-yl)ethoxy)phenyl)-2-ethoxypropanoic acid DRF 2725 DRF-2725 DRF2725 NNC 61-0029 ragaglitaza |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














